2-Fluoro-5-methylphenyl isocyanate

Reaction kinetics Electrophilicity Structure-activity relationship

2-Fluoro-5-methylphenyl isocyanate (CAS 190774-50-6), also designated as 1-fluoro-2-isocyanato-4-methylbenzene, is an aromatic monoisocyanate with molecular formula C8H6FNO and molecular weight 151.14 g/mol. The compound features a distinctive 2-fluoro-5-methyl substitution pattern on the phenyl ring, with the reactive isocyanate (-N=C=O) group positioned ortho to the fluorine atom and para to the methyl group.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 190774-50-6
Cat. No. B069828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylphenyl isocyanate
CAS190774-50-6
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)N=C=O
InChIInChI=1S/C8H6FNO/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3
InChIKeyGLSUJZPVKMKUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylphenyl isocyanate (CAS 190774-50-6): Baseline Specifications and Chemical Identity for Procurement Decision-Making


2-Fluoro-5-methylphenyl isocyanate (CAS 190774-50-6), also designated as 1-fluoro-2-isocyanato-4-methylbenzene, is an aromatic monoisocyanate with molecular formula C8H6FNO and molecular weight 151.14 g/mol [1]. The compound features a distinctive 2-fluoro-5-methyl substitution pattern on the phenyl ring, with the reactive isocyanate (-N=C=O) group positioned ortho to the fluorine atom and para to the methyl group [2]. Commercially, this compound is supplied as a colorless liquid with purity specifications typically ranging from 95% to 98% (GC) [1]. Key physicochemical properties include a density of 1.159 g/mL at 25 °C, a boiling point of 192 °C at atmospheric pressure (or 80 °C at 3.3 mmHg), and a closed-cup flash point of 85 °C (185 °F) [1][2]. The compound is moisture-sensitive and lachrymatory, requiring storage under inert atmosphere at refrigerated temperatures [2].

Why Generic Aryl Isocyanate Substitution Fails: The Critical Role of Ortho-Fluorine and Meta-Methyl in 2-Fluoro-5-methylphenyl Isocyanate


Aromatic isocyanates are not functionally interchangeable building blocks; their reactivity, stability, and downstream performance are exquisitely sensitive to ring substitution patterns. Systematic kinetic studies demonstrate that electron-withdrawing substituents on the aryl ring increase isocyanate electrophilicity and reaction rates with nucleophiles, with Hammett ρ values of approximately +2 for reactions with alcohols and amines [1]. The 2-fluoro-5-methylphenyl isocyanate scaffold occupies a unique electronic and steric niche: the ortho-fluorine provides a strong -I inductive electron-withdrawing effect that enhances isocyanate electrophilicity, while the meta-methyl contributes a modest +I electron-donating effect, creating a balanced electronic profile distinct from both unsubstituted phenyl isocyanate and mono-substituted analogs [2][3]. Furthermore, the ortho-fluorine substituent imparts specific steric constraints and influences regioselectivity in cycloaddition and nucleophilic addition reactions relative to para- or meta-fluorinated isomers [3]. Generic substitution with simpler aryl isocyanates (e.g., phenyl isocyanate, tolyl isocyanates) fails to recapitulate this precise electronic-steric profile, potentially leading to altered reaction kinetics, divergent product distributions, and compromised performance in applications where fluorine-mediated metabolic stability or material properties are required [2][4].

Quantitative Differentiation of 2-Fluoro-5-methylphenyl Isocyanate: Comparative Evidence for Scientific Selection


Electronic Substituent Effects: Class-Level Reactivity Enhancement Relative to Unsubstituted Phenyl Isocyanate

The presence of the ortho-fluorine substituent in 2-fluoro-5-methylphenyl isocyanate increases the electrophilicity of the isocyanate carbon relative to unsubstituted phenyl isocyanate, translating to accelerated reaction rates with nucleophiles. Kinetic studies on aryl isocyanates reacting with methyl alcohol in di-n-butyl ether at 20°C establish that electron-withdrawing substituents increase reaction velocity, with p-nitro substitution producing the fastest rate and p-methoxy the slowest among tested compounds [1]. The 2-fluoro-5-methyl substitution pattern combines the strong -I inductive effect of ortho-fluorine (Hammett σ_m = 0.34) with the modest +I effect of meta-methyl (σ_m = -0.07), yielding a net electron-withdrawing character that predicts reactivity intermediate between phenyl isocyanate and p-chlorophenyl isocyanate [1][2].

Reaction kinetics Electrophilicity Structure-activity relationship Nucleophilic addition

Fluorine Substituent Impact on Material Performance: Class-Level Inference from Epoxy Coating Modification

Fluorinated phenyl isocyanates confer quantifiable performance advantages in polymer modification applications, with substituent identity directly correlating with anti-corrosion and anti-aging efficacy. In a systematic study grafting three fluorinated phenyl isocyanates—4-fluorophenyl isocyanate (4FI), 4-trifluoromethoxyphenyl isocyanate (4TOPI), and 4-trifluoromethylphenyl isocyanate (4TPI)—onto epoxy resin hydroxyl groups, all fluorinated modifications outperformed unmodified epoxy [1]. The performance ranking was EP-4TPI > EP-4TOPI > EP-4FI, with EP-4TPI maintaining an impedance modulus of 10^10 Ω·cm² after combined salt spray, UV irradiation, and chemical immersion aging tests, representing a 1-5 order of magnitude improvement over unmodified epoxy [1]. The study establishes a clear structure-property relationship where fluorinated isocyanate identity governs coating barrier stability [1].

Anti-corrosion coatings Polymer modification Fluorinated materials Surface hydrophobicity

Electrolyte Additive Performance: Direct Head-to-Head Comparison of 4-Fluorophenyl Isocyanate vs p-Tolyl Isocyanate in Lithium-Ion Batteries

Fluorinated aryl isocyanates demonstrate superior performance relative to non-fluorinated methyl-substituted analogs in lithium-ion battery electrolyte additive applications. In a direct head-to-head comparison, 4-fluorophenyl isocyanate (4-FI) outperformed p-tolyl isocyanate (PTI) in improving low-temperature battery performance, attributed to optimization of fluorine content in the SEI membrane components [1]. At room temperature, NCM811/SiOx@G pouch cells with 1% 4-FI additive achieved 94.2% capacity retention after 200 cycles at 0.5 C, compared to 92.5% without additive [1]. At -20 °C, cells with 1% 4-FI retained 88.6% capacity after 100 cycles at 0.33 C, compared to 83.2% without additive [1]. This direct comparison establishes that the fluorine substituent provides quantifiable performance advantages over methyl-only substitution.

Lithium-ion battery Electrolyte additive Solid electrolyte interphase Low-temperature performance

Fungal Resistance Enhancement: Class-Level Evidence for Fluorine Substituent Dose-Response in Wood Preservation

The antifungal efficacy of fluorophenyl isocyanate-derived carbamates exhibits a dose-response relationship with respect to fluorine substitution level on the phenyl ring. In southern pine wood impregnated with methyl fluorophenyl carbamates, increased fluorine substitution of the phenyl ring correlated with increased fungal resistance, with methyl pentafluorophenyl carbamate and methyl meta-trifluoromethylphenyl carbamate demonstrating highest efficacy, while methyl 4-fluorophenyl carbamate showed lowest efficacy among tested fluorinated derivatives [1]. Pine reacted in situ with fluorophenyl isocyanates to form bonded carbamates was effective in preventing fungal attack but required a much higher molar ratio of chemicals than impregnated methyl fluorophenyl carbamates; however, the in situ-formed carbamates demonstrated greater hydrolytic stability and reduced loss by leaching [1].

Wood preservation Antifungal activity Fluorinated carbamates Structure-activity relationship

Ortho-Fluorine Synthetic Constraint: Comparative Yield Data for Fluorophenyl Isocyanate Synthesis

The ortho-fluorine substituent in 2-fluoro-5-methylphenyl isocyanate precursors presents a synthetic challenge not encountered with para- or meta-fluorinated analogs, with direct implications for compound availability and cost. Studies on organosilicon synthesis of isocyanates from anilines demonstrate that ortho-fluorine substitution decreases isocyanate yield relative to other fluorophenyl isomers, and 2,3,5,6-tetrafluorophenyl isocyanate exists only transiently as a 5% toluene solution due to instability [1]. This synthetic constraint means that 2-fluoro-5-methylphenyl isocyanate is inherently more challenging to manufacture at scale than 4-fluorophenyl isocyanate or 3-fluorophenyl isocyanate, contributing to its higher procurement cost and specialized availability.

Isocyanate synthesis Organosilicon method Ortho-substituent effect Fluorinated building blocks

Optimal Research and Industrial Application Scenarios for 2-Fluoro-5-methylphenyl Isocyanate Procurement


Pharmaceutical Intermediate for CNS-Targeted Drug Candidates Requiring Metabolic Stability

2-Fluoro-5-methylphenyl isocyanate serves as a key building block for synthesizing ureas and carbamates in pharmaceutical development, particularly for compounds targeting central nervous system (CNS) disorders where the fluorine moiety enhances bioavailability and metabolic stability [1]. The ortho-fluorine substitution pattern provides distinct electronic properties that influence binding affinity and pharmacokinetics compared to para-fluoro analogs, supported by class-level evidence that fluorine substituents modulate metabolic stability in drug candidates .

Specialty Polymer Modification Requiring Moderate Fluorine-Mediated Hydrophobicity

Based on class-level evidence demonstrating that fluorinated phenyl isocyanates improve epoxy coating anti-corrosion performance by 1-5 orders of magnitude [2], 2-fluoro-5-methylphenyl isocyanate is appropriate for polymer modification applications requiring balanced fluorine content. The single fluorine atom with additional methyl group provides a moderate hydrophobicity enhancement distinct from the stronger effects of trifluoromethyl- or trifluoromethoxy-substituted analogs [2], enabling fine-tuned surface property engineering in specialty polyurethane and coating formulations.

Structure-Activity Relationship (SAR) Studies in Fluorinated Bioactive Molecule Development

The unique ortho-fluoro, meta-methyl substitution pattern makes 2-fluoro-5-methylphenyl isocyanate a valuable probe for SAR studies exploring the interplay between electronic and steric effects in bioactive molecules. Direct comparative evidence from battery additive research establishes that fluorinated aryl isocyanates outperform non-fluorinated methyl analogs (4-FI vs PTI, +5.4% capacity retention at low temperature [3]), providing a quantitative precedent for fluorine's performance advantage. Additionally, wood preservation studies demonstrate that fluorine substitution level correlates directly with antifungal efficacy [4], supporting the use of this compound in systematic SAR investigations of fluorinated carbamates and ureas.

Specialty Organic Synthesis Requiring Ortho-Fluorine Reactivity Tuning

For synthetic applications where ortho-fluorine electronic effects are mechanistically required—such as cycloaddition reactions where electron-withdrawing groups increase reaction rate [5], or nucleophilic additions where enhanced isocyanate electrophilicity accelerates conversion—2-fluoro-5-methylphenyl isocyanate provides a defined reactivity profile distinct from meta- or para-fluorinated isomers. Class-level kinetic data establish that electron-withdrawing substituents increase aryl isocyanate reaction velocity with nucleophiles [5], making this compound suitable for applications where precise control over reaction kinetics is critical.

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